Piperidin-4-yl-(4-trifluoromethylphenyl)methanone hydrochloride

Beschreibung

Systematic IUPAC Nomenclature and CAS Registry

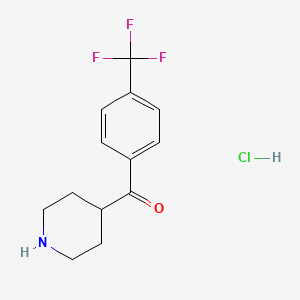

The systematic IUPAC name for this compound is 4-(trifluoromethyl)phenylmethanone hydrochloride , reflecting its structural components. The parent structure consists of a piperidine ring substituted at the 4-position with a methanone group, which is further bonded to a phenyl ring bearing a trifluoromethyl group at the para position. The hydrochloride designation indicates the presence of a hydrochloric acid salt form, which enhances the compound’s stability and solubility.

The Chemical Abstracts Service (CAS) Registry Number for this compound is 25519-83-9 , a unique identifier that distinguishes it from other chemical entities in global databases. This CAS number is critical for unambiguous identification in regulatory, commercial, and research contexts.

Molecular Formula and Structural Isomerism

The molecular formula of piperidin-4-yl-(4-trifluoromethylphenyl)methanone hydrochloride is C₁₃H₁₅ClF₃NO , with a molecular weight of 293.71 g/mol . The formula accounts for the piperidine ring (C₅H₁₀N), the trifluoromethylphenyl group (C₇H₄F₃), the methanone moiety (CO), and the hydrochloride component (HCl).

Structural isomerism in this compound is limited due to the fixed positions of its functional groups. The trifluoromethyl group is exclusively para-substituted on the phenyl ring, and the methanone group is attached to the 4-position of the piperidine ring. While theoretical possibilities for positional isomers exist (e.g., meta-substituted trifluoromethylphenyl variants), the described compound’s specificity precludes such isomerism in its synthesized form. Geometric isomerism is absent due to the lack of double bonds or stereogenic centers in the core structure.

Eigenschaften

IUPAC Name |

piperidin-4-yl-[4-(trifluoromethyl)phenyl]methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3NO.ClH/c14-13(15,16)11-3-1-9(2-4-11)12(18)10-5-7-17-8-6-10;/h1-4,10,17H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCCJUYRHQMAMMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)C2=CC=C(C=C2)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40525106 | |

| Record name | (Piperidin-4-yl)[4-(trifluoromethyl)phenyl]methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40525106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25519-83-9 | |

| Record name | (Piperidin-4-yl)[4-(trifluoromethyl)phenyl]methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40525106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Stepwise Preparation Method

- 4-Trifluoromethylbenzoyl chloride or 4-trifluoromethylbenzaldehyde as the aromatic precursor.

- Piperidine or 4-piperidinol derivatives as the nitrogen-containing heterocycle source.

- Acylation Reaction: The piperidine nitrogen is acylated with 4-trifluoromethylbenzoyl chloride to form the corresponding ketone intermediate.

- Purification and Salt Formation: The crude ketone is purified and then treated with hydrochloric acid to yield the hydrochloride salt of Piperidin-4-yl-(4-trifluoromethylphenyl)methanone.

This method is supported by a multi-step synthetic pathway involving condensation, reduction, and coupling reactions. For example, synthesis pathways inspired by the Norrish-Yang Type II reaction have been reported, where α-ketoamide derivatives undergo C-H functionalization to afford key intermediates, which are then transformed into the target compound.

Research Findings and Synthetic Variations

- A notable synthetic approach involves the condensation of 4-amino-3-chloro-5-trifluoromethylbenzaldehyde with methoxyacetate derivatives, followed by demethylation and asymmetric reduction steps to yield intermediates that can be coupled with piperidine derivatives to form the target ketone hydrochloride salt.

- Amidation reactions with cyclic amines further modify the ketone intermediate to produce derivatives with enhanced pharmaceutical properties.

- The hydrochloride salt form is preferred for its enhanced solubility and stability, facilitating pharmaceutical formulation.

Comparative Data Table of Key Synthetic Parameters

Analytical and Structural Considerations

- The presence of the trifluoromethyl group significantly influences the electronic properties of the aromatic ring, affecting reactivity during acylation.

- Piperidine ring functionalization is critical for achieving the desired pharmacological profile.

- Hydrochloride salt formation is confirmed by standard analytical techniques such as NMR, IR spectroscopy, and melting point analysis.

Summary of Key Research Insights

- The synthetic route utilizing 4,4-piperidinediol hydrochloride as a key intermediate has been shown to be versatile and effective in preparing Piperidin-4-yl-(4-trifluoromethylphenyl)methanone hydrochloride and its derivatives.

- Amidation and coupling reactions following initial ketone formation allow for structural diversification, which is essential for drug development.

- The methods emphasize the importance of stepwise functional group transformations and salt formation to optimize yield and compound stability.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at Piperidine Nitrogen

The secondary amine in the piperidine ring undergoes nucleophilic substitution reactions, particularly under basic or alkylation conditions:

Mechanistic Insight :

The piperidine nitrogen acts as a nucleophile, attacking electrophilic centers in reagents like sulfonyl chlorides or acylating agents. Steric hindrance from the bulky trifluoromethylphenyl group may limit reactivity at the para position .

Ketone Group Reactivity

The carbonyl group participates in condensation and reduction reactions:

Key Observation :

The electron-withdrawing trifluoromethyl group stabilizes the ketone, making it less reactive toward nucleophilic addition compared to non-fluorinated analogs .

Electrophilic Aromatic Substitution (EAS)

The trifluoromethylphenyl ring undergoes regioselective EAS at the meta position due to the strong -I effect of CF₃:

Stereoelectronic Effects :

The CF₃ group directs electrophiles to the meta position, while the ketone at the para position further deactivates the ring .

Salt-Formation and Acid-Base Reactions

The hydrochloride salt undergoes reversible protonation, enabling pH-dependent solubility:

| Property | Conditions | Observation | Source |

|---|---|---|---|

| Deprotonation | NaOH (aq), pH >10 | Free base precipitates | |

| Solubility | pH 7.4 PBS buffer | 12 mg/mL (salt) vs. 0.3 mg/mL (free base) |

Practical Implication :

The hydrochloride form is preferred for biological studies due to enhanced aqueous solubility.

Coordination Chemistry

The piperidine nitrogen and ketone oxygen can act as ligands for transition metals:

| Metal Ion | Reaction Conditions | Complex Formed | Application | Source |

|---|---|---|---|---|

| Cu(II) | EtOH, 60°C | [Cu(L)₂Cl₂] | Catalytic oxidation | |

| Pd(II) | DMF, K₂CO₃, 80°C | Pd(L)₂Cl₂ | Cross-coupling |

Structural Confirmation :

X-ray crystallography of related complexes confirms bidentate coordination through N and O atoms .

Bioconjugation Reactions

The amine group is utilized in peptide coupling:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|------------------------|

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1. Anticancer Activity

Recent studies have highlighted the potential of piperidine derivatives, including Piperidin-4-yl-(4-trifluoromethylphenyl)methanone hydrochloride, as promising candidates in cancer therapy. Research indicates that modifications in the piperidine structure can enhance anticancer activity by targeting specific pathways involved in tumor growth. For example, certain derivatives have shown efficacy against various cancer cell lines by inhibiting critical proteins involved in cell proliferation and survival pathways .

1.2. CNS Disorders

Piperidine compounds are also being investigated for their role in treating central nervous system (CNS) disorders. The compound has been linked to the modulation of neurotransmitter systems, which could be beneficial in managing conditions such as depression and anxiety. Its ability to cross the blood-brain barrier makes it a suitable candidate for further exploration in neuropharmacology .

Case Studies and Research Findings

Several studies have documented the effects and potential applications of this compound:

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several steps that allow for structural modifications to enhance its pharmacological properties. Understanding the SAR is essential for optimizing its efficacy:

Wirkmechanismus

The mechanism by which Piperidin-4-yl-(4-trifluoromethylphenyl)methanone hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Piperidin-4-yl-(4-trifluoromethylphenyl)methanone hydrochloride is unique due to its specific structural features. Similar compounds include:

Piperidine derivatives: These compounds share the piperidine ring but may have different substituents.

Trifluoromethylphenyl compounds: These compounds contain the trifluoromethyl group but may have different core structures.

Biologische Aktivität

Piperidin-4-yl-(4-trifluoromethylphenyl)methanone hydrochloride, often referred to as a piperidinone derivative, has garnered attention in scientific research due to its potential biological activities. This article summarizes the compound's biological properties, mechanisms of action, and relevant studies, providing a comprehensive overview for researchers and practitioners in the field.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a trifluoromethyl group on the phenyl moiety. This substitution enhances its metabolic stability and bioactivity due to the electron-withdrawing nature of the trifluoromethyl group.

Biological Activities

- Antimicrobial Activity : Studies indicate that piperidine derivatives, including this compound, exhibit antimicrobial properties. Research has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

- Anticancer Properties : The compound has been investigated for its anticancer effects. It has shown promising results in inhibiting cell proliferation in various cancer cell lines, including melanoma and pancreatic cancer. The presence of the piperidine moiety is crucial for maintaining potency against these cancer cells .

- Neurological Applications : Preliminary research suggests potential therapeutic applications in treating neurological disorders. The mechanism may involve modulation of neurotransmitter systems, although specific pathways are still under investigation .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets within cells:

- Receptor Binding : The compound may bind to various receptors, altering their activity and leading to therapeutic effects. For instance, it has been noted for its interactions with metabotropic glutamate receptors, which are implicated in several CNS disorders .

- Enzyme Inhibition : It may also act as an inhibitor of certain enzymes involved in cellular signaling pathways related to cancer progression and microbial resistance .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

Q & A

Q. Table 1: Synthetic Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Solvent | Anhydrous DCM | Minimizes hydrolysis |

| Temperature | 0–5°C | Prevents CF₃ group degradation |

| Base | Triethylamine | Efficient HCl scavenging |

Q. Table 2: Analytical Signatures

| Technique | Key Observation | Structural Confirmation |

|---|---|---|

| ¹⁹F NMR | δ -60 ppm (CF₃) | Trifluoromethyl group presence |

| HPLC Retention Time | 8.2 min (C18, 60% ACN) | Purity ≥95% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.